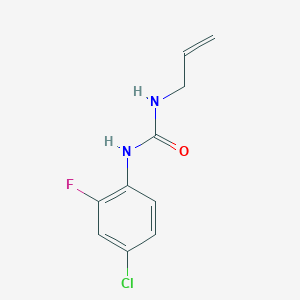![molecular formula C17H25NO2 B7461096 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine is a chemical compound that belongs to the class of phenethylamine and is commonly known as o-desmethyltramadol. It is a synthetic opioid and is structurally similar to tramadol, which is an opioid pain medication. The compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine is not fully understood. It is believed to act as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The compound has also been shown to act as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine are similar to those of other opioids. The compound has been shown to produce analgesia, sedation, and respiratory depression. It may also cause nausea, vomiting, and constipation. In addition, the compound has been shown to have antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain and addiction. However, the compound has limitations due to its potential for abuse and dependence. It also produces respiratory depression, which can be dangerous in high doses.
Future Directions
There are several future directions for research on 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine. One area of interest is its potential use in the treatment of chronic pain, depression, and anxiety. Another area of research is its potential as a treatment for opioid addiction and withdrawal. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the brain and body.
Synthesis Methods
The synthesis of 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine involves the reaction of cyclohexenylmagnesium bromide with 2,4-dimethoxybenzyl chloride, followed by reduction with lithium aluminum hydride. The compound can also be synthesized by the reduction of tramadol using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and is being explored as a potential treatment for chronic pain. The compound has also been investigated for its antidepressant and anxiolytic effects. In addition, it has been studied for its potential use in the treatment of opioid addiction and withdrawal.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14/h6,8-9,12,18H,3-5,7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNRXZWRAHTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)


![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)


![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)

![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)
